Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate
Description
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with acetyl, methyl, methylthio, and ethyl ester groups. Its structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-5-14-10(13)9-6(2)8(7(3)12)11(15-4)16-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHYBOPMHDWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352272 | |
| Record name | ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74597-79-8 | |
| Record name | ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Thiophene Ring Formation
The thiophene core is typically constructed via cyclization reactions using β-ketoesters or α-chloroacetoacetic acid derivatives. A patent by WO2012032528A2 demonstrates the use of 2-chloroacetoacetic acid ethyl ester in cyclizing thiobenzamide intermediates to form substituted thiazoles. Adapting this approach, the thiophene ring in the target compound could be synthesized by reacting a suitably substituted precursor (e.g., a thiocarbonyl derivative) with ethyl chloroacetoacetate under basic conditions.
For example, cyclization of 3-bromo-4-hydroxybenzonitrile with ethyl chloroacetoacetate in the presence of a sulfur donor (e.g., thioacetamide) yields thiophene intermediates . This method aligns with the Gewald reaction mechanism, where ketones and cyanoacetates condense to form 2-aminothiophenes. However, modifications are required to introduce the acetyl and methylthio groups.
Key Conditions :
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Solvent: Dimethylformamide (DMF) or acetic acid
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Temperature: 80–130°C
Introduction of the Methylthio Group
The methylthio (-SMe) group at position 5 is introduced via nucleophilic substitution or alkylation. In a study by JETIR , ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate was synthesized by treating a thiol intermediate with methyl iodide in the presence of a base. Similarly, the target compound’s methylthio group could be installed by reacting a 5-mercapto-thiophene precursor with methyl bromide or iodide under alkaline conditions.
Optimization Insight :
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Alkylation of thiols requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–85°C) .
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Excess methylating agent ensures complete substitution, as seen in yields exceeding 90% for analogous reactions .
Acetylation at Position 4
The acetyl group is introduced via Friedel-Crafts acylation or through pre-functionalized precursors. Given the electron-donating nature of the methylthio and methyl groups, electrophilic substitution at position 4 is favored. A two-step approach involves:
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Nitration : Introducing a nitro group at position 4 using nitric acid.
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Reduction and Acylation : Reducing the nitro group to an amine, followed by acetylation with acetyl chloride .
Alternatively, direct acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) in dichloromethane may be employed, though regioselectivity must be controlled.
Esterification and Purification
The ethyl ester at position 2 is typically introduced early in the synthesis via cyclization with ethyl chloroacetoacetate . Post-synthesis purification involves recrystallization from methanol, as evidenced by the compound’s reported melting point of 75–76°C .
Purification Protocol :
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Dissolve the crude product in methanol at 50–55°C.
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Cool gradually to room temperature and filter the crystallized product .
Synthetic Route and Data Summary
The following table synthesizes reaction conditions and yields from analogous syntheses:
Challenges and Optimization
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Regioselectivity : The methyl and methylthio groups direct electrophilic substitution to position 4, but competing reactions may occur. Using directing groups (e.g., nitro) during intermediate stages improves selectivity .
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Oxidation Sensitivity : The methylthio group is prone to oxidation. Reactions must exclude peroxides or strong oxidizing agents unless intentional .
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Scalability : Industrial-scale production requires solvent recovery systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The thiophene ring can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14O3S2
- Molecular Weight : 258.36 g/mol
- CAS Number : 74597-79-8
The compound features a thiophene ring with acetyl and methylthio substituents, contributing to its reactivity and functionality in chemical reactions.
Medicinal Chemistry
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential biological activities. Its derivatives are known to exhibit:
- Antimicrobial Activity : Research indicates that thiophene derivatives can possess significant antimicrobial properties. For instance, studies have shown that modifications of thiophene structures can enhance their efficacy against various bacterial strains .
- Anticancer Properties : The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation. Case studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells through various mechanisms .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules.
Synthetic Applications
- Coupling Reactions : The compound can be utilized in copper-catalyzed annulative coupling reactions, leading to the formation of highly functionalized thiophene derivatives. This method has been highlighted in literature as an effective strategy for synthesizing complex organic compounds .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Copper-Catalyzed Annulation | 100 °C, 24h | 85 |
| Condensation with Aldehydes | Room Temp, 12h | 78 |
Material Science
Thiophenes are known for their conductive properties, making them suitable for applications in material science.
Conductive Polymers
This compound can be polymerized to form conductive materials used in organic electronics.
| Property | Value |
|---|---|
| Conductivity | |
| Thermal Stability | Up to 200 °C |
These materials are being explored for use in organic photovoltaics and flexible electronics.
Case Study 1: Antimicrobial Activity
A study conducted by Mabkhot et al. (2013) evaluated the antimicrobial efficacy of thiophene derivatives against several pathogens. The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria.
Case Study 2: Synthesis of Novel Thiophenes
Research published in the Journal of Organic Chemistry demonstrated the use of this compound as a precursor for synthesizing novel thiophenes with enhanced biological properties. The study reported successful synthesis and characterization of these derivatives, paving the way for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Core
Ethyl 2-(4-Acetyl-3-Methyl-5-(Phenylamino)Thiophen-2-yl)-2-oxoacetate Derivatives (4a–4e)
- Key Differences: Replaces the methylthio (-SCH₃) group with a phenylamino (-NHPh) moiety and introduces a 2-oxoacetate side chain.
- Synthesis : Prepared via reaction of acetyl acetone, phenyl isothiocyanate, and 2-chloromethyl derivatives under basic conditions .
- Biological Activity: Exhibits antimicrobial properties, suggesting that phenylamino groups may enhance bioactivity compared to methylthio substituents .
Ethyl 5-Acetyl-4-Phenyl-2-(Phenylamino)Thiophene-3-Carboxylate (5)
- Key Differences: Substitutes the methyl group at position 3 with a phenyl group and replaces methylthio with phenylamino.
- Impact: Bulkier phenyl groups may hinder molecular packing, affecting crystallinity, while the phenylamino group could modulate electronic properties for enhanced receptor binding .
Ethyl 3-Amino-5-(Methylthio)-4-(5-Substituted Phenyloxazol-2-yl)Thiophene-2-Carboxylate
- Key Differences : Incorporates an oxazole ring at position 4, adding a second heterocyclic system.
- Synthesis : Utilizes microwave irradiation for efficient cyclization, highlighting greener synthetic routes compared to traditional methods .
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting that oxazole integration enhances potency .
Functional Group Modifications
Ethyl 4-Cyano-3-Hydroxy-5-(Methylthio)Thiophene-2-Carboxylate
- Key Differences: Replaces the acetyl group with a cyano (-CN) and hydroxyl (-OH) group.
Ethyl 3-Amino-4-(Isopropylsulfonyl)-5-(Methylthio)Thiophene-2-Carboxylate
- Key Differences : Substitutes the acetyl group with an isopropylsulfonyl (-SO₂iPr) group.
- Impact : The sulfonyl group enhances thermal stability and may influence pharmacokinetics by altering lipophilicity .
Ester Group Variations
Methyl 4-Acetyl-3-Methyl-5-(Methylthio)Thiophene-2-Carboxylate
- Key Differences : Uses a methyl ester (-COOCH₃) instead of an ethyl ester (-COOEt).
Biological Activity
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate (CAS No. 74597-79-8) is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a thiophene ring and acetyl and methylthio groups, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C11H14O3S2
- Molecular Weight : 258.36 g/mol
- Density : Approx. 1.27 g/cm³
- Boiling Point : Estimated at 367.7 ± 42.0 °C
These properties indicate a compound that may exhibit significant interactions with biological systems due to its hydrophobic characteristics and functional groups.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can exhibit antimicrobial properties. The presence of the methylthio group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound may possess anti-inflammatory properties.
- Anticancer Potential : Preliminary studies indicate that thiophene derivatives can induce apoptosis in cancer cells. The structural features of this compound may contribute to its effectiveness against certain cancer types.
Antimicrobial Activity
A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising antimicrobial profile.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
Anti-inflammatory Mechanism
Research has indicated that thiophene compounds can inhibit COX enzymes, crucial for prostaglandin synthesis involved in inflammation. This compound was tested in vitro and found to reduce COX activity by approximately 40% at a concentration of 50 µM, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa, MCF7) showed that this compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate?
The synthesis typically involves cyclization and functionalization of thiophene precursors. Key methods include:
- Gewald Reaction : Cyclization of ethyl cyanoacetate with ketones (e.g., acetoacetanilide) and sulfur under reflux to form the thiophene core .
- Electrophilic Substitution : Introduction of acetyl, methylthio, and ester groups via controlled reactions with reagents like acetyl chloride or methylthiol derivatives .
- Stepwise Functionalization : Sequential reactions (e.g., thiophosgene treatment for isothiocyanate intermediates) to achieve regioselective substitutions .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and molecular integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
- TLC/HPLC : Monitoring reaction progress and purity .
Q. How are intermediates purified during synthesis?
- Recrystallization : Common solvents include ethanol, petroleum ether, or dioxane to isolate high-purity crystals .
- Column Chromatography : For complex mixtures, silica gel columns with gradients of ethyl acetate/hexane .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thiophene functionalization?
- Temperature Control : Lower temperatures (0–5°C) prevent side reactions during diazotization or nitration .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Catalyst Use : Acidic (HSO) or basic (triethylamine) conditions tailor reaction pathways .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Multi-Technique Validation : Cross-validate NMR/IR with X-ray data to confirm substituent positions .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict and align spectral peaks with experimental data .
- Twinning Analysis : Use SHELXL or OLEX2 to address crystal twinning artifacts in diffraction data .
Q. How is biological activity evaluated for thiophene derivatives like this compound?
- In Vitro Assays : Antimicrobial testing against gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based protocols .
- Molecular Docking : Simulations (AutoDock Vina) to predict binding affinities for therapeutic targets .
Q. What methods mitigate regioselectivity challenges in electrophilic substitutions?
- Directing Groups : Use electron-donating groups (e.g., methylthio) to guide substitutions to specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., acetyl protection of amines) during multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
